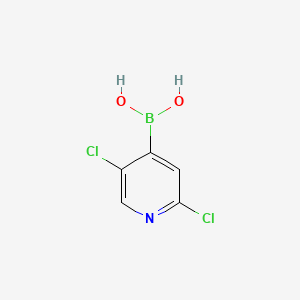
2-Carboxy-1-methylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carboxy-1-methylpyridin-1-ium iodide: is an organic compound with the molecular formula C7H8INO2 . It is a derivative of pyridine, where the nitrogen atom is quaternized with a methyl group, and the carboxyl group is attached to the second carbon of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboxy-1-methylpyridin-1-ium iodide typically involves the quaternization of 2-carboxypyridine with methyl iodide. The reaction is carried out in a suitable solvent such as acetone or ethanol, under reflux conditions. The general reaction scheme is as follows:
2-Carboxypyridine+Methyl Iodide→2-Carboxy-1-methylpyridin-1-ium iodide
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The reaction mixture is typically stirred at room temperature for several hours, followed by the evaporation of the solvent to obtain the crude product. The crude product is then purified by recrystallization from ethanol or acetone.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Carboxy-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The carboxyl group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of 2-carboxy-1-methylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation Reactions: Formation of 2-carboxy-1-methylpyridin-1-ium N-oxide.
Reduction Reactions: Formation of 2-hydroxymethyl-1-methylpyridin-1-ium iodide or 2-formyl-1-methylpyridin-1-ium iodide.
Wissenschaftliche Forschungsanwendungen
2-Carboxy-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 2-Carboxy-1-methylpyridin-1-ium iodide involves its interaction with various molecular targets. The quaternized nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The carboxyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and protein-ligand binding.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1-methylpyridinium iodide: Used as a reagent in organic synthesis for the activation of hydroxy groups.
2-Bromo-1-methylpyridinium iodide: Similar to the chloro derivative but with different reactivity due to the bromine atom.
2-Hydroxy-1-methylpyridinium iodide: Contains a hydroxy group instead of a carboxyl group, leading to different chemical properties.
Uniqueness: 2-Carboxy-1-methylpyridin-1-ium iodide is unique due to the presence of both a carboxyl group and a quaternized nitrogen atom, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
1-methylpyridin-1-ium-2-carboxylic acid;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.HI/c1-8-5-3-2-4-6(8)7(9)10;/h2-5H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXZNMIIUKWRCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C(=O)O.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480683 |
Source


|
| Record name | 2-Carboxy-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3785-04-4 |
Source


|
| Record name | NSC191918 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Carboxy-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)
![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)








